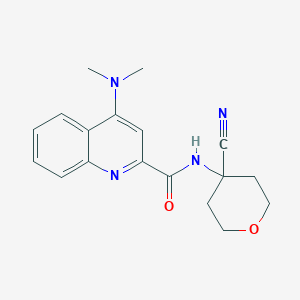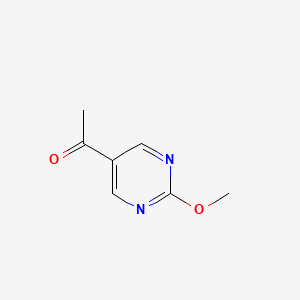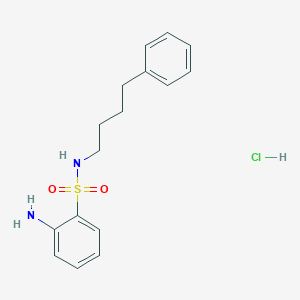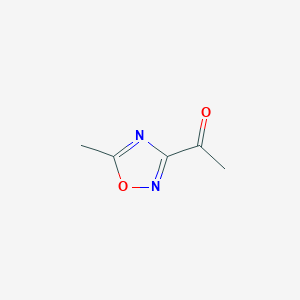
N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide, also known as XTT, is a chemical compound that has been widely used in scientific research. XTT is a yellow water-soluble compound that is used to measure cell viability and proliferation. It is commonly used in assays that measure mitochondrial activity, which is an indicator of cell health.
Mécanisme D'action
The mechanism of action of N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide involves the reduction of the yellow tetrazolium salt to an orange formazan derivative by mitochondrial dehydrogenases. This reaction is dependent on the presence of active mitochondria, which are an indicator of cell viability.
Biochemical and physiological effects:
N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide has been shown to have no significant biochemical or physiological effects on cells. It is not toxic to cells and does not interfere with cellular processes. This makes it an ideal compound for use in cell viability assays.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide is its sensitivity. It is able to detect small changes in cell viability, which makes it a valuable tool for drug discovery research. Additionally, N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide is easy to use and does not require any special equipment. However, N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide has some limitations. It is not suitable for use in high-throughput screening assays, as it requires a longer incubation time compared to other viability assays.
Orientations Futures
There are several future directions for research involving N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide. One area of research is the development of new derivatives of N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide that have increased sensitivity and reduced incubation times. Another area of research is the use of N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide in combination with other viability assays to improve the accuracy of cell viability measurements. Additionally, N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide could be used in combination with other assays to study the effects of drugs on mitochondrial function.
Méthodes De Synthèse
The synthesis of N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide involves a multi-step process that starts with the reaction of 2-chloro-3-nitropyridine with dimethylformamide to form the corresponding aniline derivative. This is followed by the reaction of the aniline with 4-cyanooxan-4-yl chloride to form the N-(4-cyanooxan-4-yl) derivative. The final step involves the reaction of the N-(4-cyanooxan-4-yl) derivative with dimethylamino-2-chloroquinoline to form N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide.
Applications De Recherche Scientifique
N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide has a wide range of applications in scientific research. It is commonly used in cell viability assays, where it is used to measure the metabolic activity of cells. N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide is also used in drug discovery research, where it is used to screen potential drug candidates for their effects on cell viability. Additionally, N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide is used in microbiology research, where it is used to measure the growth of bacteria and fungi.
Propriétés
IUPAC Name |
N-(4-cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-22(2)16-11-15(20-14-6-4-3-5-13(14)16)17(23)21-18(12-19)7-9-24-10-8-18/h3-6,11H,7-10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKPRSHXUCTOKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC2=CC=CC=C21)C(=O)NC3(CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1-Quinoxalin-2-ylazetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2508373.png)


![2-(2-bromobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2508376.png)
![N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2508379.png)
![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2508383.png)
![5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2508384.png)
![4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2508386.png)
![1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2508387.png)
![3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2508388.png)
![Tert-butyl 7-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2508392.png)
![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2508393.png)

![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2508396.png)